molecular formula C9H12N6O2 B1491585 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1283625-75-1

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B1491585
CAS RN: 1283625-75-1
M. Wt: 236.23 g/mol
InChI Key: UGINVTHKWDNPHF-UHFFFAOYSA-N
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Description

The compound “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,3-triazole ring and an oxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The 1,2,3-triazole ring is a five-membered heterocyclic ring containing two carbon atoms and three nitrogen atoms . The oxazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .

Scientific Research Applications

Drug Discovery and Development

1,2,3-Triazoles, including derivatives like the one mentioned, are known for their stability and bioisosteric properties, making them valuable in drug design. They mimic peptide bonds and can enhance the pharmacokinetic profile of pharmaceuticals . This compound could potentially be used to develop new medications with improved efficacy and reduced side effects.

Organic Synthesis

The triazole ring serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, providing pathways to synthesize complex molecules. This includes serving as a scaffold for building diverse organic compounds with potential applications in medicinal chemistry .

Polymer Chemistry

Triazole derivatives can be incorporated into polymers to improve material properties such as thermal stability, mechanical strength, and chemical resistance. This compound could be used to create new polymeric materials for industrial applications .

Supramolecular Chemistry

Due to their ability to form hydrogen bonds, triazole derivatives are used in supramolecular chemistry to create self-assembling structures. These structures have applications in nanotechnology and materials science .

Bioconjugation and Chemical Biology

The compound can be used in bioconjugation, linking biomolecules to other structures, including drugs or fluorescent tags. This is crucial for developing targeted therapies and diagnostic tools .

Fluorescent Imaging

Triazole derivatives often possess fluorescent properties, making them useful in imaging techniques. They can be used as probes to visualize biological processes, aiding in research and medical diagnostics .

Each of these applications leverages the unique chemical properties of triazole derivatives, such as their stability, reactivity, and ability to interact with biological molecules. The compound “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” holds promise for advancing research and technology in these areas. The specific applications mentioned are based on the general properties and uses of 1,2,3-triazoles and their derivatives, as detailed in the provided sources .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many 1,2,3-triazole and oxazole derivatives have shown various biological activities, including antibacterial, antifungal, and anticancer activities .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activities. It could also be interesting to explore its potential uses in medicinal chemistry, given the known activities of similar compounds .

properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2/c1-6-2-8(13-17-6)11-9(16)5-15-4-7(3-10)12-14-15/h2,4H,3,5,10H2,1H3,(H,11,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGINVTHKWDNPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 2
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2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 3
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 5
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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